![molecular formula C20H25N5O2 B2753771 9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 896299-01-7](/img/structure/B2753771.png)
9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . They are part of naturally occurring metabolites and drugs .
Synthesis Analysis
The synthesis of pyrimidinediones and related compounds often involves the condensation of aminopyrimidine with various reagents . For example, 4 H-pyrimido[1,6-a]pyrimidin-4-ones were obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate .Molecular Structure Analysis
Pyrimidinediones are characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecule you mentioned seems to have additional rings and substituents, but without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Pyrimidinediones can undergo various reactions depending on the substituents attached to the pyrimidine ring . These can include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Pyrimidines are electron-rich nitrogen-containing heterocycles . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Researchers have synthesized various derivatives of purine and pyrimidine, focusing on their potential applications in medicinal chemistry and materials science. For instance, new [c,d]-fused purinediones were obtained through multi-step syntheses, showcasing the structural versatility and potential for further functionalization of such compounds (Ondrej šimo, A. Rybár, & J. Alföldi, 1995). Similarly, the synthesis of 7,8‐Dihydropyrimido[5,4‐d]pyrimidines via the treatment of 9-aryl-6-cyanopurines with primary amines has been reported, indicating a method for generating structurally complex purine derivatives (M. Carvalho, Sandra Esperanca, T. Esteves, & M. F. Proença, 2007).
Pharmacological Evaluation
Purine derivatives have been evaluated for their pharmacological properties, such as anti-inflammatory activities and receptor affinities. A series of substituted analogues based on the purine ring system demonstrated significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications (J. Kaminski, D. Solomon, D. J. Conn, S. Wong, P. Chiu, T. Massa, M. Siegel, & A. Watnick, 1989). Additionally, new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment have shown high affinity for several receptors, indicating their potential as multifunctional pharmaceutical agents (Sławomir Jurczyk, M. Kołaczkowski, E. Maryniak, P. Zajdel, M. Pawłowski, E. Tatarczyńska, A. Kłodzińska, E. Chojnacka-wójcik, A. Bojarski, S. Charakchieva‐Minol, B. Duszyńska, G. Nowak, & D. Maciąg, 2004).
Crystal Structure Analysis
The study of crystal structures of purine derivatives provides insight into their chemical behavior and potential applications. For example, the crystal structure analysis of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed diverse molecular structures but different crystal packing arrangements, highlighting the influence of substituents on the solid-state properties of these compounds (Jorge Trilleras, J. Quiroga, J. Cobo, M. Hursthouse, & C. Glidewell, 2009).
Direcciones Futuras
Pyrimidinediones and related compounds have been the subject of ongoing research due to their various biological and pharmacological activities . They are used as antibacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents . Future research will likely continue to explore the synthesis, properties, and applications of these and related compounds .
Propiedades
IUPAC Name |
9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-5-6-14-7-9-15(10-8-14)24-11-13(2)12-25-16-17(21-19(24)25)23(3)20(27)22-18(16)26/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOUBYDQSBJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(4-Fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2753688.png)
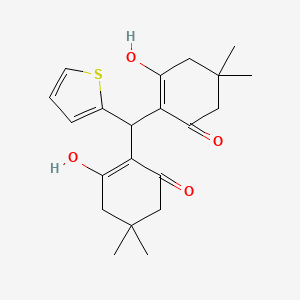
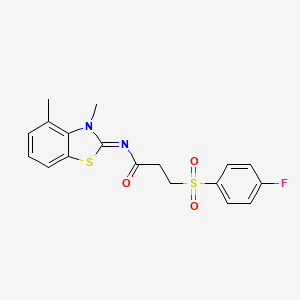
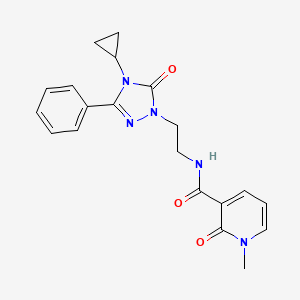

![2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2753697.png)
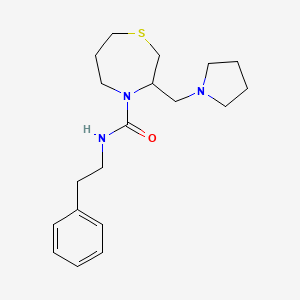
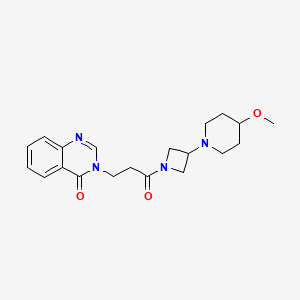

![7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B2753704.png)
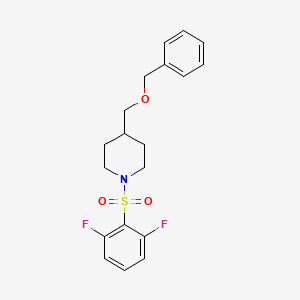
![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)
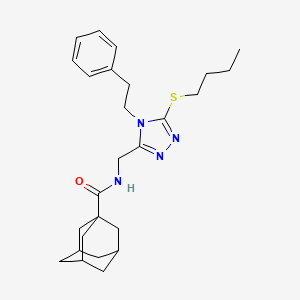
![N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2753711.png)
